Coroxon
Overview
Description
Coroxon is an organophosphorus compound widely used as an insecticide and nematicide. It is the oxon derivative of coumaphos, a phosphorothioate. This compound is known for its potent activity against a variety of pests, making it a valuable tool in agricultural and pest control applications .
Mechanism of Action
Target of Action
Coroxon, an organophosphorus compound, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in nerve impulse transmission, and its inhibition can lead to overstimulation of nerve impulses, convulsions, respiratory failures, and potentially death .
Mode of Action
This compound acts as a proinsecticide, which means it requires in vivo bioactivation to exert its toxic effects . This activation is mediated by cytochrome P450 (CYP) monooxygenases , which convert this compound into its active form . The activated this compound then inhibits AChE, disrupting nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway involved in this compound’s action is its conversion from a proinsecticide to an active insecticide. This conversion is facilitated by CYP monooxygenases . Once activated, this compound inhibits AChE, leading to an accumulation of acetylcholine and overstimulation of nerve impulses .
Pharmacokinetics
The pharmacokinetics of this compound, like many other compounds, can be influenced by various physiological functions that may vary with the time of day . These include absorption, distribution, metabolism, and elimination . .
Result of Action
The primary result of this compound’s action is the inhibition of AChE, leading to an overstimulation of nerve impulses . This can cause convulsions, respiratory failures, and potentially death . In the environment, certain microorganisms, such as Pseudomonas monteilli, can use this compound as their sole phosphorus source, indicating a potential role in bioremediation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, certain mites exhibit high levels of resistance to this compound due to a suppression of the CYP-mediated activation step . Additionally, the presence of certain microorganisms in the environment can influence the action of this compound, as they can utilize it as a phosphorus source .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coroxon can be synthesized through the oxidation of coumaphos. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Coroxon undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce diethylphosphate and other by-products.
Oxidation: Further oxidation can lead to the formation of various phosphate esters.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Oxidation: Requires strong oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Involves nucleophiles like hydroxide ions or amines under mild conditions.
Major Products Formed:
Diethylphosphate: A common hydrolysis product.
Phosphate Esters: Formed through oxidation reactions.
Substituted Phosphates: Resulting from nucleophilic substitution.
Scientific Research Applications
Coroxon has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study organophosphorus chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in developing antidotes for organophosphorus poisoning.
Industry: Utilized in the development of pesticides and other agricultural chemicals .
Comparison with Similar Compounds
Coumaphos: The parent compound of coroxon, also used as an insecticide.
Paraoxon: Another organophosphorus compound with similar insecticidal properties.
Chlorpyrifos: A widely used organophosphorus pesticide with a similar mechanism of action .
Uniqueness of this compound: this compound is unique due to its high potency and specificity for acetylcholinesterase inhibition. Compared to its parent compound, coumaphos, this compound is more effective in its oxon form. Additionally, this compound has been shown to have distinct metabolic pathways and degradation products, making it a valuable compound for studying organophosphorus chemistry and toxicology .
Properties
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO6P/c1-4-18-22(17,19-5-2)21-10-6-7-11-9(3)13(15)14(16)20-12(11)8-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYMERLIFOUIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037513 | |
Record name | Coumaphos oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-54-0 | |
Record name | Coumaphos oxon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coroxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumaphos oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl diethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COROXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS49K9Q80B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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